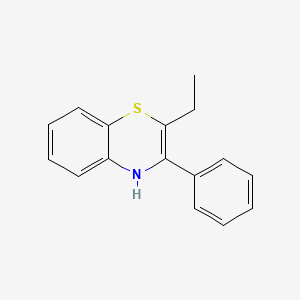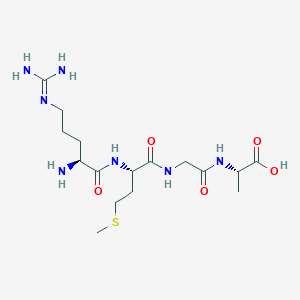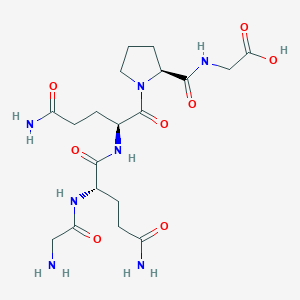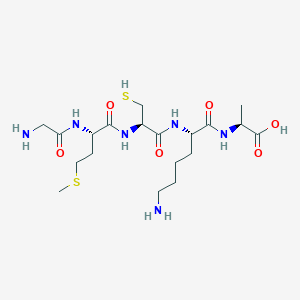![molecular formula C10H16O4 B14217338 2(5H)-Furanone, 4-[(4-hydroxy-4-methylpentyl)oxy]- CAS No. 828916-67-2](/img/structure/B14217338.png)
2(5H)-Furanone, 4-[(4-hydroxy-4-methylpentyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(5H)-Furanone, 4-[(4-hydroxy-4-methylpentyl)oxy]- is an organic compound with the molecular formula C13H22O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its furanone ring structure, which is a five-membered lactone ring, and a hydroxy-methylpentyl side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-[(4-hydroxy-4-methylpentyl)oxy]- typically involves the reaction of furanone derivatives with hydroxy-methylpentyl compounds under controlled conditions. One common method is the esterification reaction, where the furanone derivative reacts with an alcohol in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce this compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2(5H)-Furanone, 4-[(4-hydroxy-4-methylpentyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone structure.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination are employed.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, dihydrofuranones, and various substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2(5H)-Furanone, 4-[(4-hydroxy-4-methylpentyl)oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2(5H)-Furanone, 4-[(4-hydroxy-4-methylpentyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde
- 4-Hydroxy-4-methyl-2-pentanone
Uniqueness
2(5H)-Furanone, 4-[(4-hydroxy-4-methylpentyl)oxy]- is unique due to its furanone ring structure combined with a hydroxy-methylpentyl side chain. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
828916-67-2 |
|---|---|
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
3-(4-hydroxy-4-methylpentoxy)-2H-furan-5-one |
InChI |
InChI=1S/C10H16O4/c1-10(2,12)4-3-5-13-8-6-9(11)14-7-8/h6,12H,3-5,7H2,1-2H3 |
Clave InChI |
QHFWPCOENLEXDO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCOC1=CC(=O)OC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~3~,N~3~-Dimethyl-N-{2-[methyl(phenyl)amino]phenyl}-beta-alaninamide](/img/structure/B14217258.png)
![Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]-](/img/structure/B14217261.png)
![3,5-Di-tert-butyl-6-[(2-fluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14217264.png)


methanone](/img/structure/B14217294.png)

![1-[(Benzenesulfonyl)methyl]-3-iodobenzene](/img/structure/B14217327.png)

![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2,6-difluorobenzonitrile](/img/structure/B14217334.png)
![N-(3-Chlorophenyl)-2-{(2Z)-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B14217340.png)


